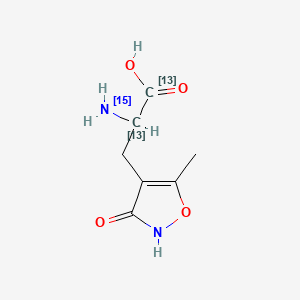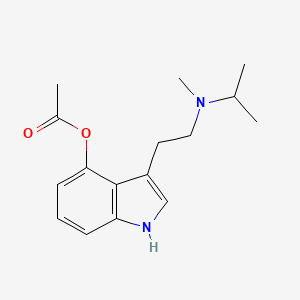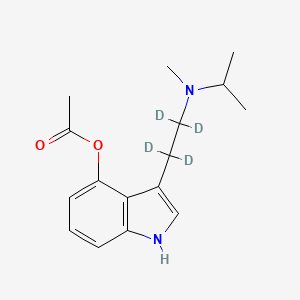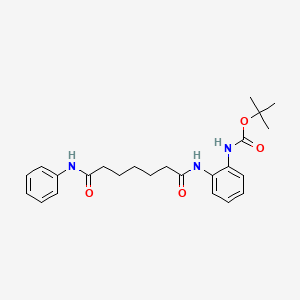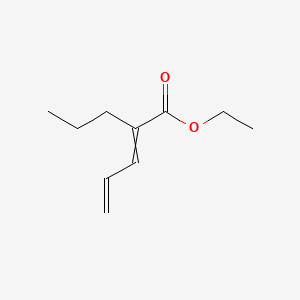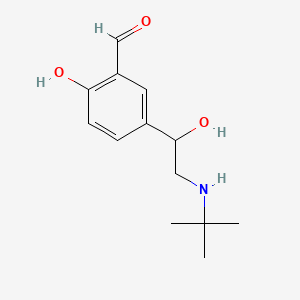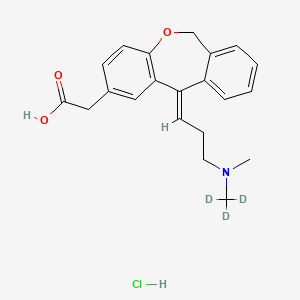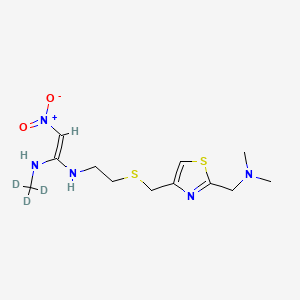
Nizatidine-d3
概要
説明
Nizatidine-d3 is a deuterated form of nizatidine, a histamine H2 receptor antagonist. Nizatidine is commonly used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease by inhibiting gastric acid secretion. The deuterated form, this compound, contains three deuterium atoms, which can be used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body.
科学的研究の応用
Nizatidine-d3 is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the drug’s metabolism and distribution in the body using mass spectrometry.
Drug Interaction Studies: this compound is used to study interactions with other drugs and to understand the effects of deuteration on drug metabolism.
Biological Research: It is used in studies related to histamine H2 receptor antagonism and its effects on gastric acid secretion.
Industrial Applications: this compound is used in the development of new formulations and delivery systems for improved therapeutic efficacy.
作用機序
Target of Action
Nizatidine-d3, a deuterium labeled variant of Nizatidine , primarily targets the histamine H2 receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid in the stomach .
Mode of Action
This compound acts as a competitive, reversible inhibitor of histamine at the histamine H2 receptors . It competes with histamine for binding at the H2 receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production . This leads to a decrease in gastric volume and hydrogen ion concentration .
Pharmacokinetics
The absolute oral bioavailability of Nizatidine exceeds 70%, indicating that a significant proportion of the drug is absorbed into the systemic circulation following oral administration . Nizatidine is metabolized in the liver and has an elimination half-life of 1-2 hours . It is excreted via the kidneys . These ADME properties impact the bioavailability of this compound, influencing its therapeutic efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production . This leads to a decrease in the symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions where a reduction in gastric acid is beneficial .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Nizatidine-d3, like its parent compound Nizatidine, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . These receptors are particularly abundant in the gastric parietal cells . By inhibiting the action of histamine on these cells, this compound reduces stomach acid production .
Cellular Effects
The primary cellular effect of this compound is the reduction of gastric acid secretion . This occurs through its inhibition of the histamine H2-receptors in the stomach’s parietal cells . The reduction in acid production can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H2-receptors, where it acts as a competitive, reversible inhibitor . This binding prevents histamine from activating the receptor, thereby reducing the production of stomach acid .
Temporal Effects in Laboratory Settings
It is known that the parent compound, Nizatidine, has a relatively long duration of action, which suggests that this compound may also have prolonged effects .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It is known that the parent compound, Nizatidine, is generally well-tolerated in animal models .
Metabolic Pathways
The parent compound, Nizatidine, is known to be metabolized in the liver .
Transport and Distribution
The parent compound, Nizatidine, is known to be widely distributed throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it is localized to the cell membrane where the histamine H2-receptors are located .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nizatidine-d3 involves the incorporation of deuterium atoms into the nizatidine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in nizatidine with deuterium atoms using deuterated solvents or reagents.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of nizatidine. This ensures that the final product contains deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Preparation of Deuterated Intermediates: Deuterated intermediates are synthesized using deuterated reagents and solvents.
Coupling Reactions: These intermediates are then coupled to form the final this compound molecule.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Nizatidine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Substitution reactions can occur at the thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
類似化合物との比較
Nizatidine-d3 can be compared with other histamine H2 receptor antagonists such as:
Ranitidine: Similar in function but differs in the substitution of a furan ring instead of a thiazole ring.
Famotidine: More potent than nizatidine with a longer duration of action.
Cimetidine: The first H2 receptor antagonist developed, but with more side effects and drug interactions.
Uniqueness
This compound’s uniqueness lies in its deuterated form, which provides advantages in pharmacokinetic studies by allowing precise tracking of the drug’s metabolism and distribution. This makes it a valuable tool in drug development and research.
Similar Compounds
- Ranitidine
- Famotidine
- Cimetidine
特性
IUPAC Name |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNSQHWDMGGP-OFYUJABRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858208 | |
| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246833-99-7 | |
| Record name | (E)-N~1~-{2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-N'~1~-(~2~H_3_)methyl-2-nitroethene-1,1-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



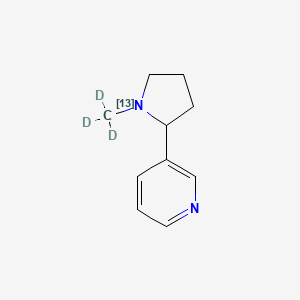
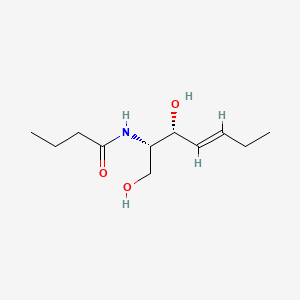
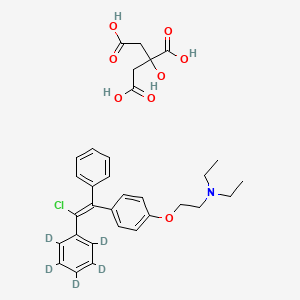
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)
